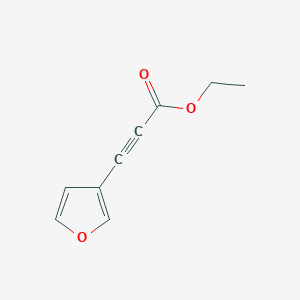

Ethyl 3-(furan-3-yl)prop-2-ynoate

Description

Ethyl 3-(furan-3-yl)prop-2-ynoate is a propargyl ester featuring a furan heterocycle substituted at the 3-position. This compound belongs to a class of α,β-acetylenic esters, which are valuable intermediates in organic synthesis due to their reactivity in cycloaddition, conjugate addition, and polymerization reactions. For example, Ethyl 3-(furan-2-yl)prop-2-ynoate (a positional isomer) is synthesized from furan-2-carbaldehyde via Sonogashira coupling or related methodologies, yielding a compound with distinct spectral characteristics (e.g., $ ^1H $-NMR δ 1.37 ppm for the ethyl group and δ 8.81 ppm for the furan proton) . The 3-yl substitution may alter electronic and steric properties, influencing reactivity and applications in medicinal chemistry or materials science.

Properties

Molecular Formula |

C9H8O3 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

ethyl 3-(furan-3-yl)prop-2-ynoate |

InChI |

InChI=1S/C9H8O3/c1-2-12-9(10)4-3-8-5-6-11-7-8/h5-7H,2H2,1H3 |

InChI Key |

BUUUVYSXTVALCM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=COC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(furan-3-yl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxylic acid with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified through column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(furan-3-yl)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reagents such as hydrogen gas with a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Ammonia (NH₃), primary amines (RNH₂)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alkenes, alkanes

Substitution: Amides, other ester derivatives

Scientific Research Applications

Ethyl 3-(furan-3-yl)prop-2-ynoate has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Mechanism of Action

The mechanism of action of ethyl 3-(furan-3-yl)prop-2-ynoate depends on its specific application. In chemical reactions, the alkyne group can participate in cycloaddition reactions, forming new ring structures. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The furan ring can also undergo electrophilic aromatic substitution, allowing for further functionalization.

Comparison with Similar Compounds

Ethyl 3-(furan-2-yl)prop-2-ynoate

- Structure : Furan-2-yl substitution instead of 3-yl.

- Spectral Data :

- Key Difference : The 2-yl substitution creates distinct electronic effects, as evidenced by upfield/downfield shifts in NMR compared to the 3-yl isomer.

Ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate

- Structure : Saturated tetrahydrofuran ring with a ketone group.

- Properties : Reduced reactivity due to the absence of the alkyne moiety; used in esterification and ketone-based reactions .

Aromatic and Heteroaromatic Prop-2-ynoate Esters

Methyl 3-(4-chlorophenyl)prop-2-ynoate (3l)

- Synthesis: 82% yield via Sonogashira coupling from 1-chloro-4-ethynylbenzene .

- Applications : Intermediate for pharmaceuticals or agrochemicals due to the electron-withdrawing chloro group enhancing electrophilicity.

Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

- Structure : Thiazole ring replaces furan, introducing sulfur.

- Reactivity : Thiazole’s electron-deficient nature may enhance participation in click chemistry or metal-catalyzed reactions .

Saturated Ester Derivatives

Ethyl 3-[(furan-2-ylmethyl)sulfanyl]propanoate

Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate

- Structure: Fluorinated aromatic ring with an amino group.

- Applications: Potential use in fluorinated drug candidates, though discontinued commercially .

Comparative Data Table

*Yield inferred from analogous syntheses.

Key Findings

Substituent Position : Furan-2-yl vs. 3-yl substitution significantly impacts electronic properties and reaction sites. For example, furan-2-yl derivatives show downfield shifts in $ ^1H $-NMR due to resonance effects .

Heterocycle Effects : Thiazole-based analogues exhibit enhanced electrophilicity compared to furan derivatives, broadening their utility in heterocyclic chemistry .

Yield Trends: Aryl-substituted prop-2-ynoates (e.g., 4-chlorophenyl) achieve higher yields (~75–89%) compared to heterocyclic variants, likely due to stabilized intermediates in coupling reactions .

Safety Considerations: While specific data for this compound are lacking, related esters require precautions such as PPE and respiratory protection during handling .

Biological Activity

Ethyl 3-(furan-3-yl)prop-2-ynoate is an organic compound notable for its unique structural features, including a furan ring and an alkyne functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes:

- An ethyl ester group

- A prop-2-ynoate backbone

- A furan ring which contributes to its electron-rich nature, facilitating interactions with biological targets.

The presence of the alkyne group allows for diverse chemical reactions, enhancing its utility in synthetic organic chemistry and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The mechanisms include:

- Electrophilic Aromatic Substitution : The furan ring can undergo electrophilic substitution reactions, allowing for further functionalization.

- Nucleophilic Reactions : The alkyne group is reactive towards nucleophiles, enabling the formation of new compounds that may exhibit enhanced biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

- Candida albicans : Effective at inhibiting growth at concentrations around 64 µg/mL.

- Escherichia coli and Staphylococcus aureus : Demonstrated suppression of bacterial growth through mechanisms likely involving disruption of cellular processes.

These findings suggest that compounds containing furan rings often exhibit potent antimicrobial activities due to their structural characteristics that facilitate interaction with microbial targets .

Anticancer Activity

Studies have explored the anticancer potential of this compound. Its reactivity can lead to the formation of derivatives that may inhibit cancer cell proliferation. Research highlights include:

- The synthesis of derivatives showing cytotoxic effects on cancer cell lines.

A comparative analysis with similar compounds shows that modifications in the furan structure can significantly alter biological activity, indicating a structure–activity relationship (SAR) that is crucial for drug development .

Case Studies

- Synthesis and Antimicrobial Activity : A study synthesized various derivatives from furan-based compounds and tested their antimicrobial properties. This compound derivatives showed promising results against Candida albicans and other pathogens, supporting its potential as a lead compound in drug development .

- Anticancer Screening : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 4-(furan-2-yl)-4-hydroxybutanoate | Hydroxy group on a butanoate chain | Exhibits different reactivity due to hydroxy group |

| Ethyl 4-(furan-3-carboxylic acid) | Carboxylic acid instead of an alkyne | More polar; higher solubility in water |

| Ethyl (Z)-3-(furan-2-yloxy)-2-nitropropene | Nitro group introduces electron-withdrawing properties | Potentially different biological activity due to nitro group |

This compound's combination of a furan ring and an alkyne makes it distinct regarding reactivity patterns and potential applications in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.